Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWKIYLBJFAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204498 | |
| Record name | Ethyl 2-(3-chlorophenyl)-5-methyl-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-41-9 | |
| Record name | Ethyl 2-(3-chlorophenyl)-5-methyl-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-chlorophenyl)-5-methyl-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiazoles.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Electronic Properties
Target Compound vs. Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate :
The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, increasing electrophilicity at the thiazole ring compared to the electron-donating 3-methylphenyl group in the analog. This difference may enhance reactivity in nucleophilic substitution reactions .- Target Compound vs.
Structural Characterization and Validation
Crystallographic data for these compounds, when available, are typically refined using programs like SHELXL () and visualized with ORTEP-III (). Structure validation tools () ensure accuracy in bond lengths and angles, critical for understanding steric and electronic effects.
Biological Activity
Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C₉H₈ClN₁O₂S
- Molecular Weight : 205.68 g/mol
- CAS Number : 907545-27-1
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate chlorinated phenyl compounds. Various methods have been reported, including eco-friendly approaches that utilize recyclable catalysts .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity of these compounds .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibitory activity against several pathogens:
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In a comparative study involving various thiazole derivatives, this compound was found to possess superior activity against Jurkat cells compared to standard chemotherapeutics like doxorubicin. The study emphasized the role of structural modifications in enhancing anticancer efficacy .
Investigation of Antiviral Properties
Research has also explored the antiviral potential of thiazole derivatives. This compound was tested against flaviviruses and showed promising results in inhibiting viral replication at concentrations below those required for cytotoxicity in host cells .
Q & A
[Basic] What synthetic methodologies are recommended for preparing Ethyl 2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate?
A common approach involves heterocyclic condensation reactions. For example:
- Step 1 : React a substituted thiazole precursor (e.g., 5-methyl-1,3-thiazole-4-carboxylate) with 3-chlorophenyl derivatives under nucleophilic substitution conditions.
- Step 2 : Use PEG-400 as a solvent with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour to enhance reaction efficiency .
- Purification : Monitor reaction progress via TLC, followed by recrystallization from ethanol or aqueous acetic acid to isolate pure crystals .
[Basic] Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identify functional groups like ester C=O (≈1700 cm⁻¹) and thiazole ring vibrations (≈1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign chemical shifts for the ethyl ester group (δ ≈ 1.3 ppm for CH₃, 4.3 ppm for CH₂), 3-chlorophenyl protons (δ ≈ 7.2–7.5 ppm), and thiazole methyl groups (δ ≈ 2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS (expected [M+H]⁺ ≈ 296.03 g/mol).
[Advanced] How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Grow single crystals via slow evaporation of ethanol. Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction experiments .
- Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like displacement ellipsoids and hydrogen bonding networks .
- Visualization : Generate ORTEP diagrams using Mercury CSD 2.0 to validate molecular geometry and intermolecular interactions .
[Advanced] How do hydrogen bonding patterns influence crystal packing?
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, C–H···O/N bonds between ester groups and thiazole rings may stabilize layered packing .
- Mercury Tools : Calculate packing similarity scores to compare with related structures in the Cambridge Structural Database (CSD) .
[Advanced] What validation protocols ensure crystallographic data reliability?
- PLATON/CHECKCIF : Analyze ADDSYM alerts for missed symmetry and validate displacement parameters .
- R-Factors : Ensure convergence of R₁ (<5%) and wR₂ (<10%) during SHELXL refinement .
- Twinning Tests : Apply Hooft y parameters to detect twinning in high-symmetry space groups .
[Advanced] How to address contradictions between spectral and crystallographic data?
- Cross-Verification : Compare NMR-derived torsion angles with XRD results to confirm conformational stability .
- DFT Calculations : Optimize molecular geometry using Gaussian09 and overlay with experimental XRD coordinates to identify discrepancies .
[Basic] What purification strategies optimize yield and purity?
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove byproducts .
- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10–30%) .
[Advanced] Are there computational tools to predict biological activity?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on thiazole and chlorophenyl pharmacophores .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with activity data from analogous compounds .
[Basic] How to assess thermal stability for storage and handling?
- TGA/DSC : Measure decomposition onset temperatures (typically >200°C for thiazole esters) under nitrogen .
- Hygroscopicity Tests : Store samples in desiccators with silica gel and monitor mass changes over 48 hours .
[Advanced] What alternative synthetic routes exist for structural analogs?
- Gewald Reaction : Synthesize thiophene analogs by condensing ketones with cyanoacetates and sulfur .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) using polar solvents like DMF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
